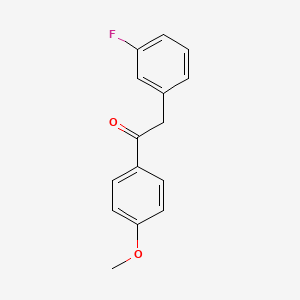

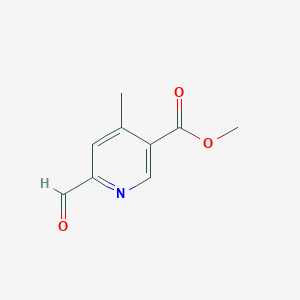

![molecular formula C15H15N3O3S B2672169 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1779128-58-3](/img/structure/B2672169.png)

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a benzodioxin ring, which is a type of aromatic organic compound . It also contains a pyrido[4,3-d]pyrimidin-4-one group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopy techniques, such as IR, 1H NMR, 13C NMR, and EI-MS . Density functional theory (DFT) calculations can also be used to predict the molecular geometry .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the optical transparency, thermal behavior, dielectric constant, and nonlinear optical properties of a related compound were studied .Scientific Research Applications

Antimicrobial Activity : A study by Attia et al. (2014) reported on the synthesis, single crystal X-ray structure, and antimicrobial activity of a related compound, highlighting its effectiveness against Staphylococcus aureus and other bacteria and fungi, such as Bacillus subtilis, Bacillus cereus, Candida albicans, and Aspergillus niger (Attia et al., 2014).

Antitumor Agents : Gangjee et al. (2007) described the synthesis of a series of derivatives as potential dihydrofolate reductase inhibitors and antitumor agents. One of the classical analogues showed excellent inhibitory activity against human DHFR and was effective against several tumor cells (Gangjee et al., 2007).

Antibacterial and Antifungal Agents : Research by Hafez et al. (2017) focused on the synthesis of various derivatives as potent antitumor and antibacterial agents, revealing significant activity against human tumor cell lines and high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Promising Biological Activities : Wanare (2022) synthesized novel thiopyrimidine-glucuronide compounds, showcasing promising biological activities through a series of chemical reactions and structural characterizations (Wanare, 2022).

Vibrational Spectral Analysis and Molecular Docking : Almutairi et al. (2018) conducted vibrational spectral analysis and quantum chemical computations on a similar antimicrobial agent, providing insights into the molecule's structure and potential binding to antimicrobial target proteins (Almutairi et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-14-10-8-18(4-3-11(10)16-15(22)17-14)9-1-2-12-13(7-9)21-6-5-20-12/h1-2,7H,3-6,8H2,(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZPOVAYEOJAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=S)NC2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

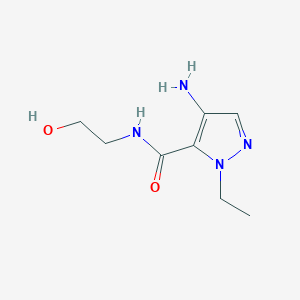

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)

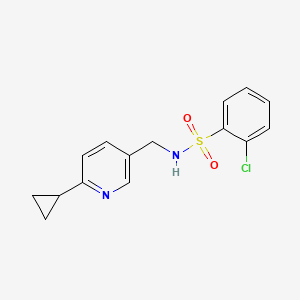

![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)

![[2-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B2672096.png)

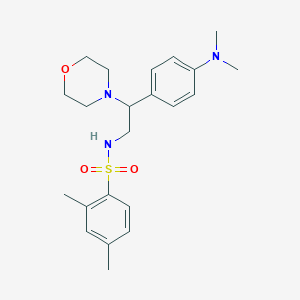

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2672097.png)

![N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2672102.png)

![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672107.png)